![molecular formula C18H19NO2 B1455132 (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone CAS No. 1125430-43-4](/img/structure/B1455132.png)
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Overview
Description
“(4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H15NO2 . It is a complex organic compound that contains a biphenyl functional group, a piperidine ring, and a methanone group .
Molecular Structure Analysis
The molecular structure of “(4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone” is characterized by a biphenyl group, a piperidine ring, and a methanone group . The biphenyl group consists of two phenyl rings connected by a single bond, the piperidine ring is a six-membered ring with one nitrogen atom, and the methanone group consists of a carbonyl group (C=O) attached to a methyl group (CH3).Physical And Chemical Properties Analysis
“(4’-Hydroxy-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone” has a molecular weight of 205.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 205.110278721 g/mol, and its monoisotopic mass is also 205.110278721 g/mol . Its topological polar surface area is 40.5 Ų, and it has a heavy atom count of 15 .Scientific Research Applications
Drug Design
Piperidine derivatives, such as the compound , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis of Various Piperidine Derivatives
The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Activity
Piperidine-containing compounds, including this one, have shown a wide range of biological activities . These include antibacterial, antifungal, anti-acetylcholinesterase, anti-inflammatory, histamine H1 antagonists, antidiabetic, and obesity activity .
Pharmacological Activity
The compound can be used in multicomponent reactions to study its pharmacological activity . This can lead to the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Chemical Research
The compound can be used in chemical research, particularly in the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Industrial Applications
The compound, being a piperidine derivative, can be used in various industrial applications. For instance, it can be used in the synthesis of other complex organic compounds .
properties
IUPAC Name |
[4-(4-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17-10-8-15(9-11-17)14-4-6-16(7-5-14)18(21)19-12-2-1-3-13-19/h4-11,20H,1-3,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQODQYWGUOWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653824 | |
Record name | (4'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
CAS RN |
1125430-43-4 | |
Record name | (4'-Hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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